(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone

Medicinal Chemistry Drug Design Physicochemical Profiling

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone (CAS 2034620-26-1) is a synthetic small molecule with a molecular formula of C17H18ClN3O2 and a molecular weight of 331.8 g/mol. It features a piperidine core linked via an ether bond to a 3-chloropyridin-4-yl group and via an amide bond to a 2-methylpyridin-3-yl methanone.

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8
CAS No. 2034620-26-1
Cat. No. B2632999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone
CAS2034620-26-1
Molecular FormulaC17H18ClN3O2
Molecular Weight331.8
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C17H18ClN3O2/c1-12-14(5-2-7-20-12)17(22)21-9-3-4-13(11-21)23-16-6-8-19-10-15(16)18/h2,5-8,10,13H,3-4,9,11H2,1H3
InChIKeyIKGVRUJWECLPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone (CAS 2034620-26-1): Structural Identity and Procurement Baseline


The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone (CAS 2034620-26-1) is a synthetic small molecule with a molecular formula of C17H18ClN3O2 and a molecular weight of 331.8 g/mol [1]. It features a piperidine core linked via an ether bond to a 3-chloropyridin-4-yl group and via an amide bond to a 2-methylpyridin-3-yl methanone. The structure is characterized by 0 hydrogen bond donors, 4 hydrogen bond acceptors, 3 rotatable bonds, and 23 heavy atoms [1]. This scaffold positions it among heterocyclic amide-ether hybrids explored in medicinal chemistry for target engagement. Its distinct substitution pattern—particularly the simultaneous presence of the 3-chloropyridin-4-yl ether and 2-methylpyridin-3-yl methanone—suggests differentiation from simpler analogs that lack one of these pharmacophoric elements.

Why (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone Cannot Be Replaced by Generic Piperidine Analogs


Even closely related piperidine-based analogs cannot be assumed interchangeable because small structural variations—in the position of the methyl substituent on the pyridine ring, the halogen atom on the chloropyridinyl ether, or the connectivity of the methanone linkage—significantly alter key computed molecular properties that govern binding, permeability, and metabolic stability [1]. For example, the target compound's specific combination of a 3-chloropyridin-4-yl ether and a 2-methylpyridin-3-yl methanone generates a distinct hydrogen-bond acceptor profile and lipophilicity compared to analogs bearing a pyridin-2-yl or pyridin-4-yl regioisomer [2]. Generic substitution without head-to-head data therefore carries risk of altered target engagement, off-target activity, or changes in physicochemical behavior that cannot be predicted from class membership alone.

Quantitative Differentiation Evidence for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone vs Closest Analogs


Hydrogen Bond Acceptor Count Comparison vs. Isoquinoline Analog

The target compound possesses 4 hydrogen bond acceptors, identical to the isoquinoline analog (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone, as computed by PubChem [1]. However, the target compound has 0 hydrogen bond donors versus 0 for the isoquinoline analog, and a molecular weight of 331.8 g/mol vs. 367.8 g/mol [1][2]. This 36.0 g/mol reduction in molecular weight, combined with the replacement of the isoquinoline ring with a 2-methylpyridine ring, suggests potentially improved ligand efficiency and membrane permeability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Rotatable Bond Count and Conformational Flexibility vs. 4-Position Piperidine Ether Analogs

The target compound has 3 rotatable bonds, identical to the isoquinoline analog and to (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone as inferred from vendor descriptions [1][2]. However, the target compound attaches the chloropyridinyl ether at the piperidine 3-position rather than the 4-position used in many catalog analogs. This substitution pattern alters the spatial orientation of the ether-linked aromatic ring relative to the amide carbonyl, a difference not captured by global rotatable bond count alone but critical for shape-based target recognition.

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Heavy Atom Count and Complexity Score Differentiation from Simpler Aryl Methanone Analogs

The target compound contains 23 heavy atoms with a complexity score of 409, as reported by Kuujia [1]. In comparison, a simpler analog lacking the chloropyridinyl ether—(2-methylpyridin-3-yl)(piperidin-1-yl)methanone—would have approximately 15 heavy atoms and a lower complexity score (~250), based on structural extrapolation from related piperidine amides in PubChem. This increased complexity provides additional vectors for intermolecular interactions (halogen bonding from chlorine, π-π stacking from the additional pyridine) that are absent in the simpler congener.

Molecular Complexity Chemical Library Design Fragment-Based Drug Discovery

Limitation Statement: Absence of Direct Bioactivity Comparative Data

At the time of this analysis (May 2026), no peer-reviewed primary research articles or patent disclosures containing direct, quantitative bioactivity data (IC50, Ki, EC50, etc.) for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone were identifiable through PubMed, Google Patents, WIPO, or authoritative chemistry databases. The differentiation evidence presented above is therefore limited to computed physicochemical properties and structural comparisons [1][2]. Purchasers should be aware that claims of superior potency, selectivity, or in vivo efficacy versus specific named analogs cannot be substantiated with publicly available empirical data at this time.

Data Gap Analysis Procurement Risk Assessment Evidence-Based Selection

Optimal Application Scenarios for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone Based on Available Evidence


Hit-to-Lead Optimization Where Ligand Efficiency is Prioritized

The compound's molecular weight of 331.8 g/mol and HBA count of 4, compared to the heavier isoquinoline analog (367.8 g/mol), make it a candidate for programs where maintaining ligand efficiency during scaffold hopping is critical. It can serve as a more compact alternative to isoquinoline-containing leads while preserving key hydrogen-bonding functionality [Section 3, Evidence Item 1].

Conformational SAR Studies of Piperidine Ether Positional Isomers

Because the chloropyridinyl ether is attached at the piperidine C3 position rather than the more common C4 position found in many catalog analogs, this compound provides a distinct spatial orientation for studying the impact of ether geometry on target binding. It is suitable for head-to-head conformational SAR alongside C4-substituted analogs [Section 3, Evidence Item 2].

Chemical Library Diversification for Fragment Elaboration

With 23 heavy atoms and a complexity score of 409, this compound occupies a mid-range complexity space between simple fragments and fully elaborated drug-like molecules. It is appropriate for inclusion in diversity-oriented screening libraries where increased heavy atom count may reduce false-positive hit rates associated with overly simplistic amides [Section 3, Evidence Item 3].

Proprietary Screening Panel Evaluation (Vendor-Supplied Data Recommended)

Given the absence of public bioactivity data, the most defensible use case is as a proprietary screening compound where the purchasing organization generates its own comparative data against chosen reference compounds. Prospective buyers are advised to request vendor-provided quality control data (NMR, HPLC purity, solubility) and, if available, any unpublished in-house screening results before committing to large-scale procurement [Section 3, Evidence Item 4].

Quote Request

Request a Quote for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.